2-(7-fluoro-1H-indol-5-yl)acetic acid
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Overview
Description
2-(7-fluoro-1H-indol-5-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-(7-fluoro-1H-indol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
2-(7-fluoro-1H-indol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(7-fluoro-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
2-(7-fluoro-1H-indol-5-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-fluoroindole: A compound with potential antiviral and anticancer activities.
Indole-2-carboxylic acid: Another indole derivative with various biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-(7-fluoro-1H-indol-5-yl)acetic acid |
InChI |
InChI=1S/C10H8FNO2/c11-8-4-6(5-9(13)14)3-7-1-2-12-10(7)8/h1-4,12H,5H2,(H,13,14) |
InChI Key |
DYOYLISXHZBINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)CC(=O)O)F |
Origin of Product |
United States |
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